Cas no 5085-72-3 (Friedelanol)

Friedelanol is a triterpenoid alcohol derived from natural sources, known for its potential applications in pharmaceutical and cosmetic research. Its structure, characterized by a pentacyclic framework, contributes to its stability and bioactive properties. Friedelanol exhibits notable anti-inflammatory and antioxidant activities, making it a candidate for therapeutic and dermatological formulations. Its lipophilic nature allows for efficient incorporation into lipid-based delivery systems, enhancing bioavailability. Additionally, Friedelanol's compatibility with organic solvents and inertness under standard conditions facilitate its use in synthetic chemistry. The compound's purity and well-defined molecular structure ensure reproducibility in research and industrial applications, underscoring its utility in advanced chemical and biological studies.
Friedelanol structure
Friedelanol structure
Product Name:Friedelanol
CAS No:5085-72-3
MF:C30H52O
MW:428.73328
CID:368905
PubChem ID:348029
Update Time:2025-08-05

Friedelanol Chemical and Physical Properties

Names and Identifiers

    • 24,25,26-Trinoroleanan-3-ol,5,9,13-trimethyl-, (3a,4b,5b,8a,9b,10a,13a,14b)-
    • Friedelanol
    • EPIFRIEDELANOL
    • Friedelan-3.α.-ol
    • Friedelan-3α-ol
    • Friedelan-3α-olneat
    • D:A-Friedooleanan-3α-ol
    • Friedelan-3-ol
    • Friedelinol
    • AKOS040744456
    • epi-Friedelinol
    • D:A-Friedooleanan-3alpha-ol
    • CHEMBL229563
    • (3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
    • 3Alpha-Hydroxyfriedelane
    • Fridelinol
    • D:A-Friedooleanan-3-ol, (3alpha)-
    • NSC 407041
    • 5085-72-3
    • D:A-Friedooleanan-3-ol, (3)-; D:A-Friedooleanan-3-ol
    • Friedelan-3alpha-ol
    • FS-9938
    • 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydro-3-picenol #
    • Friedelan-3.alpha.-ol
    • D:A-Friedooleanan-3-ol, (3.alpha.)-
    • D:A-Friedooleanan-3.alpha.-ol
    • 4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
    • NSC-407041
    • XCDQFROEGGNAER-UHFFFAOYSA-N
    • NSC407041
    • [ "" ]
    • D:A-Friedooleanan-3-ol, (3alpha)-(9CI)
    • (3R,4R,4AS,6AS,6BR,8AR,12AR,12BS,14AS,14BS)-4,4A,6B,8A,11,11,12B,14A-OCTAMETHYL-HEXADECAHYDROPICEN-3-OL
    • epifriedelanol. 3beta-friedelinol
    • 3beta-Friedelinol
    • b-Friedelinol
    • D:A-Friedooleanan-3alpha-ol (8CI)
    • Friedelinol, (3beta)-isomer
    • beta-Friedelinol
    • Inchi: InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1
    • InChI Key: XCDQFROEGGNAER-VYFOYESCSA-N
    • SMILES: C[C@@]12[C@](CC[C@@]3([C@@]2(CC[C@]4([C@]3(CC[C@H]([C@@H]4C)O)[H])C)[H])C)(C)[C@]5([C@](CCC(C)(C5)C)(CC1)C)[H]

Computed Properties

  • Exact Mass: 428.40206
  • Monoisotopic Mass: 428.402
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 0
  • Complexity: 741
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 10.1

Experimental Properties

  • Color/Form: Cryst.
  • Density: 0.966
  • Boiling Point: 478.3 ℃ at 760 mmHg
  • Flash Point: 199.6 ℃
  • Refractive Index: 1.508
  • PSA: 20.23
  • LogP: 8.24880
  • Vapor Pressure: 0.0±2.7 mmHg at 25°C

Friedelanol Security Information

Friedelanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F17790-5mg
Friedelan-3.α.-ol
5085-72-3 ,HPLC≥95%
5mg
¥2400.0 2023-09-07
TargetMol Chemicals
T19880-5 mg
Friedelinol
5085-72-3 98%
5mg
¥ 1,570 2023-07-11
TargetMol Chemicals
T19880-1 mL * 10 mM (in DMSO)
Friedelinol
5085-72-3 98%
1 mL * 10 mM (in DMSO)
¥ 1670 2023-09-15
TargetMol Chemicals
T19880-5mg
Friedelinol
5085-72-3
5mg
¥ 1570 2024-07-20
A2B Chem LLC
AG19894-5mg
Friedelanol
5085-72-3 99.0%
5mg
$285.00 2024-04-19

Friedelanol Related Literature

Additional information on Friedelanol

Professional Introduction to Friedelanol (CAS No. 5085-72-3)

Friedelanol, a naturally occurring terpenoid compound with the chemical formula C₁₅H₂₄O, is identified by its unique CAS number 5085-72-3. This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Derived from various plant sources, Friedelanol exhibits a complex molecular structure that contributes to its remarkable pharmacological properties.

The structure of Friedelanol features a bicyclic framework, consisting of a cyclopentane ring fused with a cyclohexene ring, which is a common motif in many bioactive natural products. This structural configuration imparts unique chemical and biological characteristics to the molecule. Recent studies have highlighted the compound's ability to interact with multiple biological targets, making it a promising candidate for further investigation in drug discovery.

One of the most intriguing aspects of Friedelanol is its pharmacological profile. Research has demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. In particular, studies have shown that Friedelanol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in the inflammatory response.

In addition to its anti-inflammatory properties, Friedelanol has also been found to exhibit neuroprotective effects. Preclinical studies have suggested that this compound may help protect against neurodegenerative diseases by mitigating oxidative damage and reducing inflammation in neural tissues. The potential role of Friedelanol in conditions such as Alzheimer's disease and Parkinson's disease is an area of active research, with preliminary findings being highly encouraging.

The bioavailability and metabolic stability of Friedelanol are critical factors that influence its therapeutic potential. Research has indicated that this compound can be effectively absorbed and metabolized in vivo, suggesting its feasibility for clinical applications. Furthermore, studies have explored synthetic modifications to enhance the bioavailability and target specificity of Friedelanol derivatives, paving the way for more efficient drug formulations.

Recent advancements in computational chemistry have also contributed to the understanding of Friedelanol's mechanism of action. Molecular docking studies have identified specific interactions between Friedelanol and target proteins, providing insights into how this compound exerts its biological effects. These computational approaches are complementing experimental research, enabling a more comprehensive evaluation of Friedelanol's pharmacological properties.

The synthesis and isolation of natural products like Friedelanol remain a challenge due to their complex structures and limited availability in plant sources. However, advancements in synthetic organic chemistry have made it possible to produce analogs of Friedelanol with enhanced biological activity. These synthetic strategies are not only expanding the chemical diversity of this class of compounds but also providing valuable tools for mechanistic studies.

Future research directions for Friedelanol include exploring its potential in combination therapies and investigating long-term safety profiles. The compound's multifaceted pharmacological properties make it an attractive candidate for developing novel treatments for various diseases. As our understanding of natural products continues to grow, compounds like Friedelanol are expected to play an increasingly important role in pharmaceutical innovation.

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